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Compound of Interest |

Compound Name: 2,3-Dichloro-5-iodopyridine

CAS No.: 97966-01-3

Cat. No.: B1321507

\ J

The Orthogonal Halogen Scaffold for Divergent Library Synthesis

Executive Summary

2,3-Dichloro-5-iodopyridine (CAS: 97966-01-3) represents a "privileged scaffold" in medicinal
chemistry. Its value lies in the electronic and steric differentiation of its three halogen
substituents. Unlike symmetrical polyhalogenated heterocycles, this molecule offers three
distinct reactivity profiles within a single aromatic ring: the C5-iodine is primed for palladium-
catalyzed cross-coupling; the C2-chlorine is activated for nucleophilic aromatic substitution (

); and the C3-chlorine serves as a robust metabolic blocker or a site for forced late-stage
functionalization. This guide outlines the physicochemical profile, synthetic access, and a
validated workflow for exploiting its chemoselectivity.

Part 1: Molecular Identity & Physicochemical Profile
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Property Data
CAS Number 97966-01-3
IUPAC Name 2,3-dichloro-5-iodopyridine

Molecular Formula

Molecular Weight 273.89 g/mol
Appearance Off-white to pale yellow solid
Melting Point 45-48 °C (Typical commercial grade)
N Soluble in DCM, EtOAc, DMSO; sparingly
Solubility ]
soluble in water.
2-8°C, inert atmosphere (Argon/Nitrogen), light-
Storage

sensitive (lodine lability).

Structural Reactivity Analysis

The molecule's utility is defined by the hierarchy of bond dissociation energies (BDE) and

electronic activation:

e Position 5 (lodine): The "Soft" Electrophile. The C-I bond is the weakest (

kcal/mol). It undergoes oxidative addition with Pd(0) rapidly, often at room temperature,

preserving the C—Cl bonds.

e Position 2 (Chlorine): The "Hard" Electrophile. Located

to the pyridine nitrogen, this carbon is electron-deficient. It is highly susceptible to

with amines, alkoxides, or thiols.

o Position 3 (Chlorine): The "Anchor." Sterically hindered by the C2-Cl and lacking the direct N-
activation of C2 or the lability of C5-I. It typically remains inert during standard library

synthesis, providing lipophilicity and blocking metabolic oxidation at the 3-position.

Part 2: Synthetic Access (Process Chemistry)
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While commercially available, in-house synthesis is often required for scale-up to ensure
isomer purity. The most reliable route utilizes electrophilic iodination of the parent 2,3-
dichloropyridine.

Reaction Pathway

Precursor: 2,3-Dichloropyridine (CAS: 2402-77-9) Reagents: lodine (
), Periodic Acid (

), Sulfuric Acid (

). Mechanism: The 2,3-dichloro substitution pattern directs electrophilic attack to the 5-position
(the

-position relative to Nitrogen, which is less deactivated than the
-positions and less sterically hindered than C4).

Protocol Summary:
e Dissolve 2,3-dichloropyridine in 80%

o Add

(0.55 eq) and
(0.2 eq).

Heat to 80°C for 4—6 hours.

Quench: Pour onto ice/sodium thiosulfate (to reduce unreacted iodine).

Isolation: Extract with DCM, wash with bicarbonate, and recrystallize from hexanes.

Part 3: Chemoselectivity & Functionalization
Workflows[1][2]
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The core directive for working with this scaffold is Sequence Control. Performing reactions out
of order results in complex mixtures (polymerization or regio-scrambling).

The Golden Rule of Sequence
Validated Protocol: C5-Selective Suzuki-Miyaura
Coupling

Objective: Install an aryl group at C5 while leaving the 2,3-dichloro motif intact.

Reagents:

Substrate: 2,3-dichloro-5-iodopyridine (1.0 eq)

e Boronic Acid:

(1.1 eq)

o Catalyst:

(0.03 eq) — Chosen for bidentate stability preventing C2 insertion.

e Base:

(2.5 eq)

Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:

» Degassing: Charge a reaction vial with substrate, boronic acid, and base. Evacuate and
backfill with Argon (

)-

e Solvation: Add degassed solvent mixture.

» Catalyst Addition: Add Pd catalyst under positive Argon pressure.
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e Reaction: Stir at room temperature to 40°C. Note: Do not exceed 60°C. Higher temperatures
risk oxidative addition into the C2-Cl bond.

e Monitoring: TLC/LCMS should show consumption of starting material (

high) and formation of mono-coupled product.

o Workup: Filter through Celite, dilute with EtOAc, wash with brine.

« Purification: Silica flash chromatography (Gradient 0-20% EtOAc/Hexanes).

Validated Protocol: C2-Selective Nucleophilic
Substitution ()

Objective: Displace the C2-Cl with a secondary amine after C5 functionalization.

Reagents:

Substrate: 5-Aryl-2,3-dichloropyridine (Product from Step 1)

Nucleophile: Morpholine or Piperidine (1.2 eq)

Base:

(2.0 eq) or DIPEA (if nucleophile is salt)

Solvent: DMF or NMP (Polar aprotic is essential)

Methodology:

Dissolve substrate in dry DMF (0.2 M).

Add base and amine.

Heat to 80—-100°C. Note: The C3-Cl provides steric hindrance, requiring higher thermal
energy than a standard 2-chloropyridine.

Endpoint: Conversion is usually complete within 4-12 hours.
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o Caution: If the temperature exceeds 140°C, risk of displacing the C3-Cl increases, though

C2 is electronically favored.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of the scaffold.

Path A (Preferred):
Pd(dppf)CI2, Ar-B(OH)2
RT, 4h (C-I Selective

Step 2: SnAr
Amine, Base, Heat

Step 2: Suzuki Z'Am'"0‘3'Ch|°r°_'5'a'jy|nyld|ne
Pd Cat, Ar-B(OH)2 (Dual Functionalized)
(Risk of catalyst poisoning by amine) _ _ —

5-Aryl-2,3-dichloropyridine
(C5 Functionalized)

2,3-Dichloro-5-iodopyridine
(CAS: 97966-01-3)

Path B:
Primary/Sec. Amine
DMF, 80°C (SnAr at C2)

2-Amino-3-chloro-5-iodopyridine
(C2 Functionalized)

Click to download full resolution via product page

Figure 1: Chemoselective reaction map demonstrating the preferred sequential
functionalization (Path A) versus the alternative SnAr-first route (Path B).

Part 5: Safety & Handling (E-E-A-T)
Chemical Hazards

o Skin/Eye Irritant: Like most halogenated pyridines, this compound is a potent irritant.
o Sensitizer: Potential for skin sensitization upon repeated exposure.

o Toxic Byproducts: In acidic media or fire, releases

, and

gases.

Operational Safety

e Weighing: Must be performed in a fume hood or powder containment enclosure.

o Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers.
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o Decontamination: Glassware contaminated with pyridine residues should be soaked in a
10% bleach solution or an acid bath prior to standard washing to neutralize odors and
residues.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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